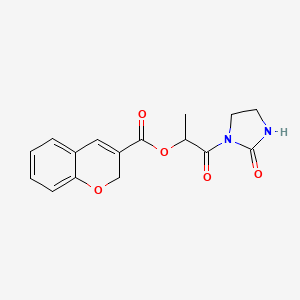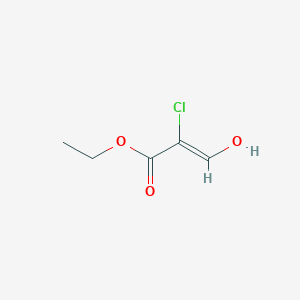
Ethyl 2-chloro-3-hydroxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5H7ClO3 It is a derivative of acrylate, characterized by the presence of a chloro and hydroxy group on the acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through the reaction of ethyl acrylate with chlorine and subsequent hydrolysis. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group. The hydrolysis step is then carried out using water or a mild base to introduce the hydroxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-chloro-3-hydroxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted acrylates.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-hydroxyacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-3-hydroxyacrylate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the acrylate backbone, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-2-aryl acrylate: Similar in structure but with an aryl group instead of a chloro group.
Methyl 2-chloro-3-hydroxyacrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloroacrylate: Lacks the hydroxy group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H7ClO3 |
|---|---|
Peso molecular |
150.56 g/mol |
Nombre IUPAC |
ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |
Clave InChI |
OQIYGSPEMWMAFA-ARJAWSKDSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/O)/Cl |
SMILES canónico |
CCOC(=O)C(=CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


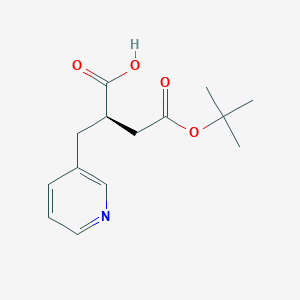
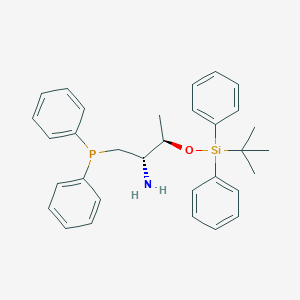
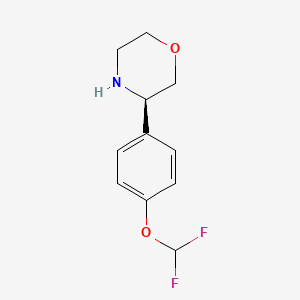
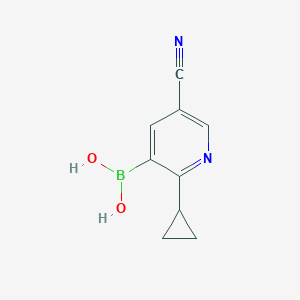

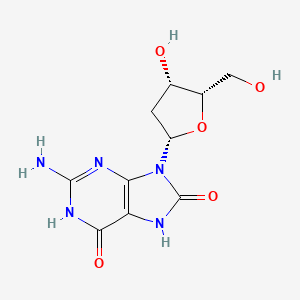
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
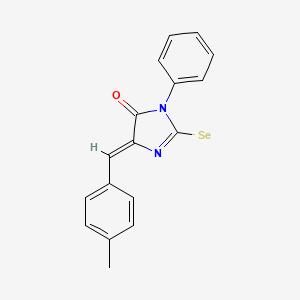
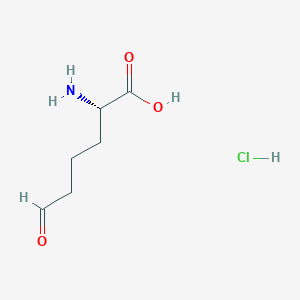
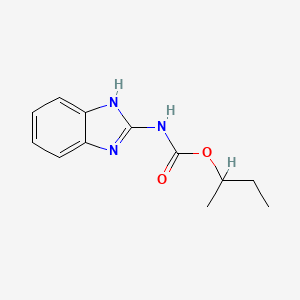

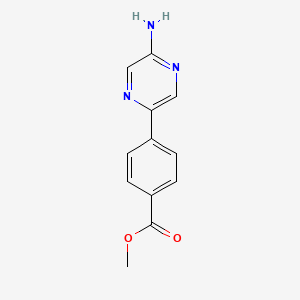
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
